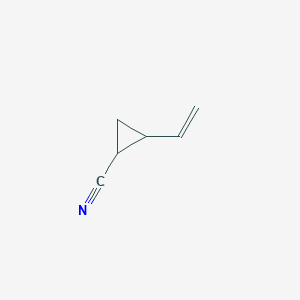

2-Ethenylcyclopropane-1-carbonitrile

Description

Contextualization of Cyclopropane (B1198618) Derivatives with Nitrile and Ethenyl Functionalities

Cyclopropane derivatives are a cornerstone of synthetic organic chemistry, valued for their ability to act as versatile building blocks. The presence of both a nitrile and an ethenyl group on a cyclopropane ring, as in 2-ethenylcyclopropane-1-carbonitrile, creates a molecule with a rich and diverse reaction profile. The electron-withdrawing nature of the nitrile group can influence the reactivity of the adjacent cyclopropane bonds, while the ethenyl group opens avenues for a wide array of transformations, including cycloadditions and rearrangements. These functional groups, in concert with the strained cyclopropyl (B3062369) core, make such compounds highly sought-after intermediates in the synthesis of more complex molecules. The strategic placement of these functionalities allows for a range of selective transformations, making them valuable synthons for constructing larger carbocyclic and heterocyclic frameworks.

Unique Structural Attributes and Intrinsic Strain of the Cyclopropyl Moiety

The defining feature of the cyclopropane ring is its significant ring strain, a consequence of the compressed C-C-C bond angles of 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°. This angle strain, combined with torsional strain from the eclipsing of hydrogen atoms, results in a high internal energy. This stored energy makes the cyclopropane ring susceptible to ring-opening reactions, a characteristic that is central to its synthetic utility. The bonding in cyclopropane is often described by the Walsh model, which involves sp²-hybridized carbons forming a three-center, two-electron bond in the center of the ring, with the remaining p-orbitals overlapping to form the exterior C-C bonds. This unique bonding arrangement imparts a degree of π-character to the C-C bonds, influencing their reactivity.

Table 1: Comparison of Ring Strain in Small Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |

| Cyclopropane | ~27.5 | 60° |

| Cyclobutane | ~26.3 | 88° |

| Cyclopentane (B165970) | ~6.2 | 104.4° |

| Cyclohexane | ~0 | 111.4° (chair) |

This interactive table highlights the significantly higher ring strain in cyclopropane compared to larger cycloalkanes.

Historical Perspectives and Contemporary Significance in Synthetic Methodologies

The study of vinylcyclopropanes has a rich history, with the vinylcyclopropane-cyclopentene rearrangement being a key transformation discovered in the mid-20th century. wikipedia.orgorganicreactions.org This thermal or metal-catalyzed ring expansion provides a powerful method for the synthesis of five-membered rings. wikipedia.orgorganicreactions.org Early synthetic methods for vinylcyclopropanes often required harsh conditions and had limited functional group tolerance. wikipedia.org

In a contemporary context, the development of transition-metal-catalyzed reactions has revolutionized the synthesis and application of vinylcyclopropane (B126155) derivatives. pku.edu.cn These methods offer milder reaction conditions, higher selectivity, and broader substrate scope. For instance, rhodium-catalyzed cycloadditions of vinylcyclopropanes have become a powerful tool for the construction of five-, six-, and seven-membered rings. pku.edu.cnwikipedia.org

While specific research on this compound is not extensively documented, the synthesis of related vinylcyclopropane derivatives provides valuable insights. A key historical approach to similar structures involves the condensation of a 1,4-dihalo-2-butene with a compound containing an active methylene (B1212753) group. For example, the reaction of 1,4-dibromo-2-butene (B147587) with ethyl sodiocyanoacetate has been reported to yield the corresponding 2-vinylcyclopropane derivative. google.com This method highlights a foundational strategy for constructing the vinylcyclopropane core functionalized with an electron-withdrawing group.

Modern synthetic efforts continue to refine these approaches, employing advanced catalytic systems to achieve higher efficiency and stereocontrol. The contemporary significance of molecules like this compound lies in their potential as versatile intermediates for the synthesis of complex natural products and medicinally relevant compounds. Their unique combination of functional groups allows for a diverse range of transformations, making them attractive targets for methods development in organic synthesis. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N |

|---|---|

Molecular Weight |

93.13 g/mol |

IUPAC Name |

2-ethenylcyclopropane-1-carbonitrile |

InChI |

InChI=1S/C6H7N/c1-2-5-3-6(5)4-7/h2,5-6H,1,3H2 |

InChI Key |

VAGHIDARRNMEOX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CC1C#N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Ethenylcyclopropane 1 Carbonitrile

Ring-Opening Reactions of the Cyclopropane (B1198618) System

The inherent strain of the cyclopropane ring in 2-ethenylcyclopropane-1-carbonitrile makes it susceptible to cleavage under various conditions. The presence of the nitrile group significantly polarizes and weakens the adjacent C1-C2 and C1-C3 bonds, facilitating ring-opening processes initiated by nucleophiles or thermal energy.

Nucleophilic Ring Opening Processes

The electron-withdrawing nature of the carbonitrile group activates the cyclopropane ring towards nucleophilic attack, functioning as a "donor-acceptor" (D-A) cyclopropane. The vinyl group acts as the donor and the nitrile as the acceptor. This activation enables facile ring-opening reactions that are analogous to conjugate additions.

Nitrogen nucleophiles, such as primary and secondary amines, readily react with activated cyclopropanes like this compound in a process often referred to as a homo-Michael or homologous Michael addition. thieme-connect.com This reaction involves the nucleophilic attack on one of the cyclopropyl (B3062369) carbons, leading to the cleavage of the strained three-membered ring and the formation of a 1,3-difunctionalized acyclic intermediate.

In the case of primary amines reacting with cyclopropanes bearing both a nitrile and a carbonyl or imine group, the initial ring-opened intermediate can undergo subsequent intramolecular cyclization. For instance, studies on 1-acylcyclopropane-1-carbonitriles have shown that they react with primary amines to yield cyanopyrrolines. thieme-connect.com It is proposed that the reaction begins with the nucleophilic ring opening of the cyclopropane by the amine, which is followed by an intramolecular cyclization of the resulting amino ketone intermediate to form the heterocyclic ring. thieme-connect.com A similar pathway is expected for this compound, where the nitrile group activates the ring for attack by N-nucleophiles.

Table 1: Representative Reactions of Activated Cyclopropanes with N-Nucleophiles This table presents data for analogous activated cyclopropanes to illustrate the expected reactivity of this compound.

| Cyclopropane Substrate | N-Nucleophile | Product | Conditions | Yield (%) |

| 1-Acyl-1-nitrocyclopropane | Aniline | Nitropyrroline derivative | Mild | High |

| 1-Acylcyclopropane-1-carbonitrile | Benzylamine | Cyanopyrroline derivative | Mild | ~63% |

| Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | Secondary Amines | Ring-opened adduct | Thermal | - |

Data compiled from studies on analogous donor-acceptor cyclopropanes. thieme-connect.com

Carbon nucleophiles, particularly organometallic reagents, are also effective for inducing the ring cleavage of activated cyclopropanes. The reaction of Grignard reagents with nitriles is a well-established method for the synthesis of ketones. masterorganicchemistry.comleah4sci.comyoutube.com In the context of this compound, the Grignard reagent can attack the nitrile carbon, leading to an intermediate imine salt which, upon hydrolysis, would yield a ketone. libretexts.org

Alternatively, organocuprates (Gilman reagents) are known to participate in conjugate addition reactions. chem-station.comwikipedia.orgucalgary.cachemistrysteps.com For a system like this compound, which can be viewed as a vinylogous activated system, organocuprates could potentially attack the vinyl group in a 1,4-fashion, which might be followed by or coupled with the opening of the cyclopropane ring. More directly, transition metal catalysis, for example with Rh(I), has been shown to facilitate the asymmetric ring opening of racemic vinyl cyclopropanes using aryl boronic acids as carbon nucleophiles. nih.govacs.org This method leads to the formation of C-C bonds with high regioselectivity. nih.govacs.org

Table 2: Potential Reactions with Carbon Nucleophiles This table outlines expected outcomes based on the known reactivity of similar systems.

| Reagent | Expected Reaction Type | Potential Product |

| Grignard Reagent (RMgX) | Addition to nitrile | Vinylcyclopropyl ketone |

| Organocuprate (R₂CuLi) | Conjugate addition/Ring opening | 1,3- or 1,5-dicarbonyl compound |

| Aryl Boronic Acid / Rh(I) catalyst | Catalytic ring opening | Chiral branched alkylated product |

Thermal and Catalytic Rearrangements

Beyond nucleophilic additions, this compound is prone to rearrangements under thermal or catalytic conditions, driven by the release of ring strain. These transformations are synthetically valuable for accessing five- and seven-membered ring systems.

The vinylcyclopropane-cyclopentene rearrangement is a classic pericyclic reaction that converts a vinyl-substituted cyclopropane into a cyclopentene (B43876) ring upon heating. rsc.orgwikipedia.orgresearchgate.netresearchgate.netnih.gov This ring expansion is a synthetically useful transformation. The mechanism of this rearrangement has been a subject of extensive study and can proceed through two main pathways: a concerted, orbital-symmetry-controlled rsc.orgnih.gov-sigmatropic shift, or a two-step, non-concerted process involving a diradical intermediate. rsc.orgwikipedia.org The operative mechanism is highly dependent on the specific substrate and its stereochemistry. rsc.org

For a thermal rsc.orgnih.gov alkyl shift to occur, the Woodward-Hoffmann rules predict an antarafacial pathway, which is often geometrically difficult. wikipedia.org However, the migrating alkyl group can invert its geometry, allowing for a suprafacial shift. wikipedia.org The presence of substituents that can stabilize a radical intermediate, such as the nitrile group in this compound, can lower the activation energy for the diradical pathway. The reaction temperature for these rearrangements can be significantly high, but electron-withdrawing or radical-stabilizing substituents on the cyclopropane ring can lower the required temperature. wikipedia.org

The Cloke-Wilson rearrangement is a thermal or catalyzed isomerization of cyclopropanes bearing a carbonyl or imino group, leading to the formation of five-membered heterocyclic rings such as dihydrofurans or dihydropyrroles, respectively. rsc.orgnih.gov This reaction is considered a heteroatom variant of the vinylcyclopropane (B126155) rearrangement.

The nitrile group of this compound can be converted into an imine, for example, through reaction with a Grignard reagent followed by a non-aqueous workup, or via reduction. The resulting cyclopropyl imine can then undergo a Cloke-Wilson rearrangement to furnish a 2,3-dihydropyrrole derivative. nih.govrsc.org This rearrangement is typically carried out under thermal conditions but can also be promoted by catalysts. nih.gov The transformation provides an efficient route to nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. rsc.orgrsc.org

Electrophilic and Radical-Mediated Cyclopropane Ring Cleavage

The unique structural arrangement of this compound, featuring a strained three-membered ring activated by both a π-system and a potent electron-withdrawing group, dictates its susceptibility to ring-cleavage reactions through distinct electronic pathways. The reactivity is largely governed by the high ring strain (over 100 kJ mol⁻¹) which provides a significant thermodynamic driving force for ring-opening processes. nih.gov

Electrophilic Ring Cleavage:

Cyclopropanes bearing electron-accepting substituents, such as the nitrile group in this compound, behave as potent σ-electrophiles. nih.govresearchgate.net The carbon-carbon bonds of the cyclopropane ring possess significant p-orbital character, allowing them to interact with electrophiles and nucleophiles. The powerful inductive and mesomeric electron-withdrawing effect of the nitrile group polarizes the adjacent C1-C2 and C1-C3 bonds, rendering the carbon atoms of the ring electrophilic. This electronic feature facilitates polar, ring-opening reactions upon attack by nucleophiles. nih.govresearchgate.net

The reaction typically proceeds via an Sₙ2-type mechanism where a nucleophile attacks one of the methylene (B1212753) carbons (C2 or C3) of the cyclopropane ring. This attack leads to the cleavage of the distal C-C bond, relieving the ring strain and forming a stabilized carbanionic intermediate. The presence of the nitrile group is crucial for stabilizing the developing negative charge. For instance, reaction with nucleophiles like thiophenolates results in a regioselective attack at a ring carbon, leading to the formation of a methylene-extended Michael-type adduct. nih.govresearchgate.net Electrochemical methods have also been employed for the oxidative C-C bond cleavage of substituted cyclopropanes, proceeding through the formation of a radical cation intermediate upon anodic oxidation, which is then susceptible to nucleophilic attack. nih.gov

Radical-Mediated Ring Cleavage:

The ethenyl (vinyl) functionality provides a distinct pathway for ring cleavage initiated by radical species. The addition of a radical to the C=C double bond of the ethenyl group generates a cyclopropylcarbinyl radical intermediate. nih.gov This type of radical is known to undergo extremely rapid ring-opening via β-scission, a process often utilized in "radical clock" experiments. nih.govnih.gov This ring-opening is a thermodynamically favorable process that relieves the inherent strain of the three-membered ring, forming a more stable, delocalized homoallyl radical. nih.gov

Cycloaddition Chemistry Involving this compound

The vinylcyclopropane moiety within this compound is a versatile building block for cycloaddition reactions, serving as a synthetic equivalent of a 1,3-dipole or a related three-carbon synthon. These reactions provide powerful methods for constructing five-membered carbocyclic and heterocyclic frameworks. nih.gov

Vinylcyclopropanes are well-established precursors for formal [3+2] cycloaddition reactions. nih.gov Under appropriate activation, typically with a transition metal catalyst or Lewis acid, the cyclopropane ring opens to generate a 1,3-dipolar species. This intermediate can then be trapped by a dipolarophile, such as an alkene, alkyne, or imine, to construct a five-membered ring.

For instance, the reaction of strained alkylidene cyclopropanes with cyclic nitrones has been shown to yield isoxazolidine (B1194047) heterocycles via a [3+2] cycloaddition pathway. nih.gov The strain within the cyclopropane ring lowers the activation enthalpy for the reaction. nih.gov In the context of this compound, the vinyl group and the activating nitrile group make it a suitable substrate for such transformations. The reaction with a 1,3-dipole like a nitrone or an azide (B81097) would involve the ethenyl group as the dipolarophile, leading to the formation of various five-membered heterocycles while retaining the cyclopropane ring. Conversely, activation that opens the ring allows the vinylcyclopropane unit itself to act as the three-carbon partner in the cycloaddition.

Palladium catalysis provides a particularly effective strategy for promoting the cycloaddition reactions of vinylcyclopropanes. nih.govresearchgate.net The general mechanism involves the oxidative addition of a Pd(0) complex to the cyclopropane ring. This process is facilitated by the ring strain and results in the formation of a palladacyclobutane intermediate. This intermediate then undergoes a rearrangement through β-carbon elimination to generate a zwitterionic π-allylpalladium complex. nih.govresearchgate.net This zwitterionic species is a key intermediate, behaving as a three-carbon synthon with both nucleophilic and electrophilic centers.

This π-allylpalladium intermediate can react with a variety of dipolarophiles and electrophiles. For example, its reaction with 1-azadienes has been developed into an efficient method for synthesizing highly functionalized cyclopentane (B165970) derivatives. nih.gov Similarly, enantioselective [3+2] cycloadditions with alkenyl N-heteroarenes have been achieved. nih.gov These reactions are valued for their ability to construct complex molecular scaffolds with good control over stereochemistry. nih.govresearchgate.net

| Catalyst/Ligand | Dipolarophile | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / P(OPh)₃ | 1-Azadienes | Polysubstituted Cyclopentanes | Good to excellent yields, mild conditions, moderate to good diastereoselectivity. | nih.gov |

| Pd(OAc)₂ / (S)-Siphos-PE | Alkenyl N-Heteroarenes | Chiral Cyclopentanes | High enantioselectivity, construction of complex chiral scaffolds. | nih.gov |

| Pd(0) catalyst | Electron-deficient alkenes | Functionalized Cyclopentanes | Forms a zwitterionic allylpalladium intermediate that reacts with various alkenes. | researchgate.net |

Reactivity Profiles of the Ethenyl Functionality

Its primary role is as an initiation site for reactions that involve the cyclopropane ring. As detailed in Section 3.1.3, the ethenyl group is susceptible to radical addition. The addition of a radical species to the double bond directly leads to the formation of a cyclopropylcarbinyl radical, which rapidly undergoes ring cleavage. nih.govnih.gov

Furthermore, the ethenyl group is the key component for the molecule to act as a vinylcyclopropane, a privileged substrate in palladium-catalyzed cycloadditions (Section 3.2.2). nih.gov In these transformations, the entire vinylcyclopropane unit is the reactive moiety, but the process is electronically and structurally dependent on the presence of the double bond.

In addition to these specialized roles, the ethenyl group can undergo typical alkene reactions. While not extensively detailed for this specific molecule in the literature, it can be expected to undergo electrophilic additions (e.g., halogenation, hydrohalogenation), reduction (hydrogenation) to an ethyl group, and oxidation (e.g., epoxidation, dihydroxylation), provided the reagents and conditions are chosen to be chemoselective and avoid triggering the cleavage of the sensitive cyclopropane ring.

Specific Reactivity of the Nitrile Group in Complex Environments

The nitrile group is a robust and versatile functional group with a distinct reactivity profile, characterized by a strongly polarized carbon-nitrogen triple bond that renders the carbon atom electrophilic. pressbooks.publibretexts.org This allows it to undergo a variety of chemical transformations, making it a valuable synthetic handle in complex molecular settings. libretexts.orgpressbooks.pubchemistrysteps.com

In the presence of acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate, which can sometimes be isolated, to ultimately yield a carboxylic acid. pressbooks.pubchemistrysteps.com This transformation is fundamental for converting the nitrile into another key functional group.

Reduction of the nitrile group provides access to primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion, which proceeds by successive hydride additions to the electrophilic carbon. pressbooks.pubchemistrysteps.com Milder reducing agents may lead to the formation of aldehydes. pressbooks.pub

The electrophilic carbon of the nitrile is also susceptible to attack by carbon nucleophiles, such as Grignard or organolithium reagents. This reaction initially forms an imine salt intermediate, which upon aqueous workup is hydrolyzed to a ketone. libretexts.orgpressbooks.pub

In more complex biological or biomimetic environments, the nitrile group can act as a hydrogen bond acceptor or engage in polar interactions. nih.gov It has also been identified as a "warhead" in covalent drug design, where it can react with nucleophilic residues like cysteine in enzyme active sites to form a reversible covalent thioimidate adduct. nih.gov This highlights the specific reactivity of the nitrile group in the intricate chemical environment of a protein.

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (via Amide) | pressbooks.pubchemistrysteps.com |

| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine | pressbooks.pubchemistrysteps.com |

| Reaction with Grignard Reagent | 1. R-MgBr; 2. H₃O⁺ | Ketone | libretexts.orgpressbooks.pub |

| Reaction with Cysteine | Cysteine residue (protein) | Thioimidate adduct | nih.gov |

Cascade Reactions and Multi-component Transformations of this compound

The dense arrangement of reactive functional groups—a strained ring, a double bond, and a nitrile—makes this compound an ideal substrate for cascade reactions and multi-component transformations. Cascade reactions, where a single event triggers a series of subsequent bond-forming or-breaking steps, allow for the rapid construction of molecular complexity from simple starting materials. researchgate.net

The palladium-catalyzed [3+2] cycloaddition reactions discussed in Section 3.2.2 are prime examples of cascade processes. nih.gov A single catalytic cycle encompasses several distinct mechanistic steps: oxidative addition, ring-opening, and cycloaddition, all occurring in a controlled sequence to build a new five-membered ring.

Beyond this, other cascade sequences can be envisioned. For example, a conjugate addition of a nucleophile to the ethenyl group could generate an enolate or related anionic intermediate. This intermediate could then trigger an intramolecular ring-opening of the activated cyclopropane ring. The resulting open-chain species, now containing multiple functional groups, could then undergo a subsequent cyclization or other transformation.

Multi-component reactions (MCRs), which combine three or more starting materials in a single operation, could also leverage the reactivity of this compound. For instance, a reaction involving an aldehyde, an amine, and this compound could potentially lead to the formation of complex heterocyclic structures, where different parts of the molecule react sequentially with the added components. researchgate.net The principles of forming cyclopropanes via cascade reactions from carbonyl compounds and malononitrile (B47326) demonstrate the utility of C-H acids in such complex transformations. researchgate.net The combination of cycloaddition with subsequent intramolecular reactions represents a powerful strategy for building polycyclic systems from cyclopropane precursors. colab.ws

Advanced Spectroscopic and Structural Characterization of 2 Ethenylcyclopropane 1 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 2-Ethenylcyclopropane-1-carbonitrile in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, the connectivity, stereochemistry (cis/trans isomerism), and preferred conformations can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment of the hydrogen atoms. The highly strained cyclopropane (B1198618) ring influences the chemical shifts of its attached protons, typically causing them to appear at an unusually high field (upfield) compared to other aliphatic systems. The protons of the ethenyl (vinyl) group will exhibit characteristic shifts in the olefinic region of the spectrum. Spin-spin coupling between adjacent, non-equivalent protons provides critical data for structural assignment. For instance, the coupling constants (J-values) between the protons on the cyclopropane ring are highly dependent on their stereochemical relationship (cis or trans), which is fundamental for assigning the relative configuration of the substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbon atoms of the cyclopropane ring are expected to resonate at a high field due to the ring's unique hybridization and strain. The nitrile carbon (C≡N) will appear at a much lower field, while the vinyl carbons will be in the characteristic alkene region. The precise chemical shifts help confirm the molecular framework. nih.gov

Detailed analysis, often aided by two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for unambiguous assignment of all proton and carbon signals. These experiments map the connectivity between protons and carbons, confirming the structural assembly of the molecule. Conformational analysis can be performed by studying NMR data at various temperatures or by using advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, providing insights into the molecule's preferred three-dimensional shape. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and structural motifs.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H on C1 | Cyclopropyl (B3062369) | 1.5 - 2.0 | - |

| H on C2 | Cyclopropyl | 1.8 - 2.3 | - |

| H₂ on C3 | Cyclopropyl | 0.8 - 1.5 | - |

| H on Vinyl Cα | Vinylic | 5.5 - 6.0 | - |

| H₂ on Vinyl Cβ | Vinylic | 5.0 - 5.4 | - |

| C1 | Cyclopropyl (CH-CN) | - | 15 - 25 |

| C2 | Cyclopropyl (CH-Vinyl) | - | 20 - 30 |

| C3 | Cyclopropyl (CH₂) | - | 10 - 20 |

| Cα | Vinylic (=CH) | - | 130 - 140 |

| Cβ | Vinylic (=CH₂) | - | 115 - 125 |

| CN | Nitrile | - | 118 - 125 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the bonds within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The spectrum is characterized by absorption bands at specific frequencies corresponding to particular functional groups. For this compound, a sharp and intense absorption band is expected for the nitrile (C≡N) stretching vibration. The carbon-carbon double bond (C=C) of the ethenyl group will also show a characteristic stretching band. The C-H bonds of the vinyl and cyclopropyl groups will have distinct stretching frequencies.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. The C=C and C≡N bonds, being highly polarizable, are expected to show strong signals in the Raman spectrum. The symmetric "breathing" mode of the cyclopropane ring is also a characteristic Raman feature. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H (Vinyl) | Stretch | 3100 - 3000 | 3100 - 3000 |

| C-H (Cyclopropyl) | Stretch | 3080 - 2990 | 3080 - 2990 |

| C≡N (Nitrile) | Stretch | 2260 - 2240 (Strong, Sharp) | 2260 - 2240 (Strong) |

| C=C (Vinyl) | Stretch | 1650 - 1630 (Medium) | 1650 - 1630 (Strong) |

| CH₂ | Scissoring | ~1450 | ~1450 |

| Cyclopropane Ring | Ring Deformation / Breathing | ~1020 | ~1200 (Strong) |

Rotational Spectroscopy for Gas-Phase Structural Determination and Astrophysical Relevance

Rotational spectroscopy, typically conducted in the microwave frequency range, is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. By measuring the transition frequencies between quantized rotational states, the molecule's moments of inertia can be calculated with extreme accuracy. From these moments, precise bond lengths and angles can be derived. ifpan.edu.pl

For this compound, rotational spectroscopy could provide an unambiguous determination of its gas-phase conformation and structure. The presence of the nitrogen atom introduces nuclear quadrupole coupling effects, which cause fine splitting in the rotational lines. Analyzing this hyperfine structure provides information about the electronic environment around the nitrogen nucleus. nih.gov

The nitrile (-C≡N) functional group imparts a significant dipole moment to the molecule, making it an excellent candidate for detection by rotational spectroscopy. This characteristic also makes it a molecule of potential astrophysical interest. Nitriles are a class of molecules that have been widely detected in interstellar space, including in dark molecular clouds like TMC-1. rsc.orgresearchgate.net The precise rest frequencies determined from laboratory rotational spectroscopy are essential for conducting astronomical searches for new molecules. researchgate.net While specific rotational constants for this compound are not yet documented in the literature, its structural features make it a viable candidate for future laboratory and astronomical studies.

X-ray Crystallographic Analysis of Crystalline this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined, providing highly accurate bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound itself is not publicly available, analysis of a suitable crystalline derivative would provide invaluable structural information. researchgate.net Such an analysis would confirm the stereochemical relationships between the substituents on the cyclopropane ring and reveal the preferred conformation of the ethenyl group relative to the ring. Furthermore, crystallographic data would illuminate intermolecular interactions, such as dipole-dipole interactions involving the nitrile group, which govern how the molecules pack together in the solid state. nih.gov This information is crucial for understanding the physical properties of the material and for rational drug design if the molecular scaffold is part of a larger bioactive molecule.

Theoretical and Computational Chemistry Investigations of 2 Ethenylcyclopropane 1 Carbonitrile

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are pivotal in elucidating the intricate electronic structure and bonding characteristics of molecules like 2-ethenylcyclopropane-1-carbonitrile. These methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT), can provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds.

For this compound, of particular interest is the electronic interaction between the strained cyclopropane (B1198618) ring, the ethenyl (vinyl) group, and the electron-withdrawing nitrile group. Quantum mechanical studies would likely focus on:

The Walsh Orbitals of the Cyclopropane Ring: Investigating how the characteristic bent bonds of the cyclopropane ring are influenced by the substituents. The high p-character of the C-C bonds in the ring makes it susceptible to conjugation with the adjacent π-system of the ethenyl group.

Conjugation and Hyperconjugation: Analyzing the extent of π-conjugation between the ethenyl group and the cyclopropane ring, as well as hyperconjugative interactions. These interactions are crucial in determining the molecule's stability and reactivity.

Electron Density Distribution: Mapping the electron density to identify regions of high and low electron density, which in turn reveals information about the molecule's polarity and the reactivity of different atomic sites. The nitrile group is expected to significantly polarize the molecule.

While specific data for this compound is not available, studies on similar systems provide a glimpse into the expected findings. For instance, computational studies on vinylcyclopropane (B126155) have shown evidence of electronic communication between the vinyl group and the cyclopropane ring, leading to unique chemical properties.

Table 1: Hypothetical Data from Quantum Mechanical Calculations on this compound

| Property | Predicted Value (Arbitrary Units) | Method |

| Dipole Moment | ~3.5 - 4.5 D | DFT (B3LYP) |

| HOMO-LUMO Gap | ~5 - 6 eV | DFT (B3LYP) |

| Mulliken Charge on Nitrile N | ~ -0.5 to -0.6 | HF/6-31G* |

| C-C Bond Length (Ring) | ~1.50 - 1.52 Å | MP2/cc-pVTZ |

| C=C Bond Length (Ethenyl) | ~1.33 - 1.34 Å | MP2/cc-pVTZ |

Note: The data in this table is hypothetical and intended for illustrative purposes, as specific computational studies on this compound are not publicly available.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the characterization of transient species like transition states. For this compound, several types of reactions could be investigated computationally:

Vinylcyclopropane Rearrangement: A classic reaction of vinylcyclopropanes is their thermal rearrangement to cyclopentenes. Computational studies could elucidate the transition state of this pericyclic reaction, determining whether it proceeds through a concerted or stepwise mechanism and calculating the activation energy. The presence of the nitrile group would be expected to influence the reaction rate and regioselectivity.

Reactions of the Nitrile Group: The nitrile group can undergo various transformations, such as hydrolysis, reduction, or addition reactions. Computational modeling could explore the mechanisms of these reactions, including the role of catalysts.

Cycloaddition Reactions: The ethenyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction. Theoretical calculations could predict the stereoselectivity and regioselectivity of such reactions.

By locating the transition state structures and calculating their energies, chemists can gain a deeper understanding of the factors that control the kinetics and thermodynamics of these transformations.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The presence of single bonds in this compound allows for rotational freedom, leading to different spatial arrangements of the atoms, known as conformations. Understanding the conformational landscape is crucial as the reactivity and properties of a molecule can be highly dependent on its three-dimensional structure.

Conformational analysis of this molecule would involve systematically exploring the potential energy surface as a function of the dihedral angles, particularly around the bond connecting the cyclopropane ring and the ethenyl group. This can identify the most stable conformers (energy minima) and the energy barriers between them (saddle points).

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal:

The relative populations of different conformers at equilibrium.

The rates of interconversion between conformers.

The flexibility of different parts of the molecule.

The influence of solvent on the conformational preferences.

These simulations can offer insights into how the molecule might behave in a real-world chemical environment.

Prediction of Spectroscopic Signatures and Molecular Properties

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and for the identification of unknown compounds. For this compound, the following spectroscopic signatures could be predicted:

NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. These predictions can aid in the assignment of experimental spectra and provide insights into the electronic environment of the different nuclei.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can help in identifying the characteristic vibrational modes of the molecule, such as the C≡N stretch of the nitrile group, the C=C stretch of the ethenyl group, and the various C-H stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, providing information about its UV-Vis absorption spectrum. This can be used to understand the molecule's color (or lack thereof) and its photochemical properties.

In addition to spectroscopic properties, other molecular properties such as polarizability, ionization potential, and electron affinity can also be computed, providing a more complete picture of the molecule's physical and chemical characteristics.

Development of Computational Models for Reactivity and Selectivity Prediction

Building on the foundation of electronic structure calculations and reaction mechanism studies, computational models can be developed to predict the reactivity and selectivity of this compound in various chemical reactions. These models can range from simple qualitative approaches based on frontier molecular orbital (FMO) theory to more sophisticated quantitative structure-activity relationship (QSAR) models.

For this compound, such models could be used to:

Predict Sites of Electrophilic and Nucleophilic Attack: By analyzing the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can predict where the molecule is most likely to react with electrophiles and nucleophiles.

Rationalize Stereoselectivity and Regioselectivity: Computational models can help explain why a particular stereoisomer or regioisomer is formed preferentially in a reaction. This is often achieved by comparing the activation energies of the different possible reaction pathways.

Design New Reactions: By understanding the factors that control the reactivity of the molecule, computational models can be used to design new and efficient synthetic routes to desired products.

While the application of these advanced computational models to this compound is yet to be reported, they represent a promising avenue for future research that could accelerate the discovery of new chemical transformations and functional materials.

Applications of 2 Ethenylcyclopropane 1 Carbonitrile in Advanced Organic Synthesis Research

Strategic Building Block for Diverse Organic Scaffolds and Complex Molecules

The inherent ring strain of the cyclopropane (B1198618) moiety, combined with the electronic influence of the adjacent nitrile and vinyl groups, makes 2-ethenylcyclopropane-1-carbonitrile an excellent building block for constructing diverse molecular frameworks. chemrxiv.orgresearchgate.net As a donor-acceptor cyclopropane (DAC), where the vinyl group can act as a donor and the nitrile as an acceptor, it is primed for a variety of ring-opening and cycloaddition reactions. nih.govscispace.com

Researchers utilize this reactivity in transition-metal-catalyzed cycloadditions to produce five- to eight-membered carbocycles. pku.edu.cnwikipedia.org For instance, in the presence of a suitable metal catalyst like rhodium or palladium, the cyclopropane ring can be cleaved to form a zwitterionic intermediate. scispace.com This intermediate can then react with various trapping agents or undergo intramolecular rearrangements to yield complex polycyclic systems. scispace.comotago.ac.nz The ability to control these reaction pathways allows for the stereoselective synthesis of highly substituted cyclopentanes and other carbocycles that are challenging to produce through other methods. researchgate.netscispace.com

The key reactions demonstrating its utility as a building block include:

[3+2] Cycloadditions: Reacting with alkenes or alkynes to form five-membered rings. researchgate.netpku.edu.cn

[5+2] Cycloadditions: Reacting with dienophiles to generate seven-membered rings. wikipedia.org

Ring-Opening Reactions: Nucleophilic attack can open the strained ring to produce linear chains with multiple functional groups, which can be precursors for further cyclizations. nih.govthieme-connect.com

These transformations underscore the compound's role in providing rapid access to molecular complexity from a relatively simple starting material. chemrxiv.orgnih.gov

Precursor for the Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Imidazolidines)

The presence of the nitrile group makes this compound a particularly useful precursor for nitrogen-containing heterocycles. The nitrile can be chemically transformed into amines or amides, which can then participate in intramolecular cyclization reactions.

Pyrrolidine (B122466) Synthesis: One plausible route to substituted pyrrolidines involves the nucleophilic opening of the cyclopropane ring by an external nitrogen source, followed by cyclization. thieme-connect.comnih.gov Alternatively, a multi-step sequence can be envisioned where the nitrile group is first reduced to a primary amine. The resulting aminomethyl vinylcyclopropane (B126155) can then undergo a metal-catalyzed intramolecular hydroamination or an acid-catalyzed ring expansion to furnish the pyrrolidine skeleton. General methods for synthesizing pyrrolidines often rely on such cyclization strategies from functionalized acyclic precursors. organic-chemistry.org

Imidazolidine (B613845) Synthesis: The synthesis of imidazolidines from this compound is more complex but theoretically achievable through multi-step pathways. A common method for imidazolidine synthesis involves the condensation of a 1,2-diamine with an aldehyde or ketone. nih.govorganic-chemistry.orgmdpi.comajchem-a.com A synthetic route starting from the target compound could involve the oxidative cleavage of the vinyl group to an aldehyde and the transformation of the nitrile and adjacent cyclopropane carbon into a diamine functionality. This sequence would generate the necessary precursors for a subsequent condensation and cyclization to form the imidazolidine ring.

The following table outlines hypothetical reaction pathways for heterocycle synthesis.

| Target Heterocycle | Proposed Key Steps |

| Pyrrolidine | 1. Reduction of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂).2. Intramolecular cyclization via ring-opening of the cyclopropane. |

| Imidazolidine | 1. Transformation of the vinyl and nitrile groups into a 1,2-diamine precursor.2. Condensation with a carbonyl compound. |

Role in the Design and Construction of Conformationally Restricted Peptidomimetics

In medicinal chemistry, constraining the conformation of a peptide to its bioactive shape can significantly enhance its potency and metabolic stability. The rigid, three-dimensional structure of the cyclopropane ring is ideal for this purpose, serving as a scaffold to mimic peptide turns or extended conformations. nih.govnih.gov

This compound can be incorporated into peptide backbones as a dipeptide isostere, a molecule that mimics the shape and functionality of two adjacent amino acids. The nitrile and vinyl groups serve as versatile handles for chemical modification and linkage to other parts of a peptide sequence. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the vinyl group can be functionalized through various addition reactions. This allows for the creation of novel cyclopropane-based amino acid analogs. nih.gov

Research has demonstrated the synthesis of cyclopropane-substituted nitrile-dipeptides, which can be further transformed into dipeptide analogues with amide or methylketone functions, highlighting their potential in drug design. nih.gov The defined stereochemistry of the cyclopropane ring forces the attached peptide chains into a specific spatial orientation, reducing the conformational flexibility of the entire molecule. nih.govresearchgate.net This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and selectivity.

Utilization as a Monomer or Crosslinking Agent in Polymer Chemistry Research

The ethenyl (vinyl) group of this compound allows it to function as a monomer in polymerization reactions. acs.org Research on vinylcyclopropane (VCP) monomers, particularly those with electron-withdrawing groups like nitriles, has shown that they undergo a distinctive type of polymerization known as radical ring-opening polymerization (RROP). rsc.orgresearchgate.net

Instead of the typical 1,2-addition across the vinyl double bond that preserves the cyclopropane ring, the reaction proceeds through a 1,5-polymerization mechanism. A radical initiator adds to the vinyl group, which then triggers the opening of the strained cyclopropane ring to form a more stable radical on a five-carbon backbone. This process results in a polymer chain where the repeating unit is a linear pentenyl structure, not a cyclopropyl-containing one. rsc.orgrsc.org

A study on the closely related monomer, 1-cyano-1-pentafluorophenoxycarbonyl-2-vinylcyclopropane, confirmed that its polymerization yielded a polymer containing exclusively pent-3-enyl repeating units in the backbone. rsc.org This demonstrates the fundamental polymerization behavior expected for this compound.

| Polymerization Type | Mechanism | Resulting Polymer Structure |

| Radical Ring-Opening (RROP) | Radical addition to the vinyl group, followed by cleavage of the cyclopropane ring to form a stabilized radical, which then propagates. researchgate.net | Linear polymer with unsaturated five-carbon repeating units. rsc.org |

Furthermore, if bifunctional derivatives of this monomer are synthesized, they could serve as crosslinking agents to create networked polymers with unique thermal and mechanical properties. researchgate.netuni-bayreuth.de

Intermediate in the Synthesis of Cyclopropyl-Containing Analogs for Research Purposes

Beyond its use in ring-opening and polymerization reactions, this compound is a valuable intermediate for creating a library of novel cyclopropane-containing compounds for various research applications, including medicinal chemistry and materials science. nih.govresearchgate.net The distinct reactivity of the vinyl and nitrile groups allows for their selective modification while preserving the core cyclopropane scaffold.

Examples of such transformations include:

Nitrile Group Modification: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. These transformations provide access to cyclopropyl (B3062369) amino acids, amides, and other key synthons. nih.gov

Vinyl Group Modification: The vinyl group can be hydrogenated to an ethyl group, subjected to oxidation to form an epoxide or diol, or used in cross-coupling reactions to attach aryl or other functional groups. nih.gov

This modular approach enables the systematic variation of substituents on the cyclopropane ring, allowing researchers to fine-tune the steric and electronic properties of the final molecules. The resulting analogs can be used to probe structure-activity relationships in biological systems or to develop new materials with tailored properties.

Future Research Directions and Perspectives on 2 Ethenylcyclopropane 1 Carbonitrile Chemistry

Discovery of Novel Catalytic Systems for Selective Transformations

The development of sophisticated catalytic systems will be paramount to selectively harnessing the reactivity of 2-ethenylcyclopropane-1-carbonitrile. Future research will likely focus on catalysts that can precisely control transformations at the vinyl group, the nitrile group, or through ring-opening pathways, avoiding undesired side reactions. The goal is to create catalytic methodologies that offer high chemo-, regio-, and stereoselectivity.

Transition-metal catalysis, which has proven effective for other substituted cyclopropanes, represents a promising starting point. For instance, palladium-catalyzed processes could enable aza-Heck-type cyclizations, generating alkyl-Pd(II) intermediates that lead to the formation of more complex fused-ring systems. liverpool.ac.uk The development of conformationally dynamic catalytic systems, which can adapt their structure to stabilize different transition states, may also provide unprecedented levels of control over reaction outcomes. rsc.org The fine-tuning of these catalysts will be crucial for improving reaction yields and expanding the scope of possible transformations. mdpi.com

| Catalyst Type | Potential Transformation | Anticipated Outcome | Key Challenge |

|---|---|---|---|

| Palladium(0) Complexes | Heck Coupling / Cycloadditions | Formation of complex polycyclic structures | Controlling selectivity between vinyl group reaction and ring opening |

| Rhodium(II) Carbenoids | Cyclopropanation of the vinyl group | Synthesis of bis-cyclopropane derivatives | Diastereoselectivity control |

| Nickel(0) Complexes | [3+2+2] Cocyclization | Formation of seven-membered rings | Substrate scope and catalyst stability |

| Lewis Acids | Ring-opening reactions | Functionalized cyclopentene (B43876) or acyclic derivatives | Regiocontrol of ring cleavage |

Exploration of Unprecedented Reactivity Modes and Cascade Reactions

The unique arrangement of functional groups in this compound makes it an ideal candidate for the exploration of novel reactivity and the design of elegant cascade reactions. researchgate.net Cascade reactions, which form multiple chemical bonds in a single operation, are highly valued for their efficiency and ability to rapidly build molecular complexity from simple starting materials. researchgate.netnih.gov

Future investigations could target the development of domino reactions initiated by the activation of either the vinyl or the cyclopropane (B1198618) moiety. For example, a reaction could begin with a Michael addition to the vinyl group, followed by an intramolecular cyclization involving the nitrile, leading to complex nitrogen-containing heterocycles. Alternatively, a Lewis acid-catalyzed ring-opening of the cyclopropane could generate a zwitterionic intermediate that triggers a cascade of bond-forming events. researchgate.net The high reactivity of strained cyclopropanes makes them particularly amenable to participating in such complex transformations, offering a powerful strategy for the efficient synthesis of diverse molecular architectures. researchgate.net

Integration into Sustainable and Green Chemistry Methodologies (e.g., Flow Chemistry, Biocatalysis)

Aligning the chemistry of this compound with the principles of green and sustainable chemistry is a critical future objective. researchgate.netmdpi.comresearchgate.netesrapublications.com This involves developing environmentally benign synthetic routes and reaction conditions, minimizing waste, and utilizing renewable resources. Two key areas for advancement are flow chemistry and biocatalysis.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. uc.ptscielo.br For reactions involving highly reactive or potentially energetic species like strained cyclopropanes, flow reactors provide superior temperature and pressure control, minimizing the risk of runaway reactions. researchgate.net Future work could focus on developing multi-step flow sequences for the synthesis and subsequent functionalization of this compound, potentially integrating in-line purification and analysis for a highly automated and efficient process. jst.org.innih.gov

Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled selectivity under mild, environmentally friendly conditions. mdpi.comnih.gov Research into biocatalytic approaches for this molecule could proceed in two directions. First, engineered enzymes, such as repurposed heme proteins or promiscuous tautomerases, could be developed for the highly enantioselective synthesis of chiral this compound. nih.govnih.gov Second, enzymes could be discovered or engineered to perform selective transformations on the pre-formed molecule, such as the stereoselective epoxidation of the vinyl group or the hydrolysis of the nitrile to an amide or carboxylic acid.

| Methodology | Specific Application | Potential Advantage | Reference Concept |

|---|---|---|---|

| Flow Chemistry | Synthesis of the cyclopropane ring | Improved safety and control over exothermic reactions | Continuous synthesis of diazo species for cyclopropanation researchgate.net |

| Biocatalysis | Asymmetric synthesis of chiral cyclopropane | High enantioselectivity (>99% ee) and reduced waste | Engineered globins or cytochrome P450 enzymes for cyclopropanation nih.gov |

| Alternative Solvents | Reaction medium for transformations | Reduced environmental impact using water or supercritical fluids | Use of benign solvents to improve reaction speeds and safety mdpi.com |

Advanced Computational Design of New Derivatives and Materials

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational methods like Density Functional Theory (DFT) can be employed to design new derivatives and materials with tailored characteristics.

Future computational studies could focus on:

Mapping Reaction Pathways: Calculating the energy profiles of potential reaction pathways to predict the feasibility of novel catalytic cycles or cascade reactions. This can help identify the most promising avenues for experimental investigation and avoid unproductive routes.

Designing Novel Catalysts: Simulating the interaction between the substrate and various catalyst scaffolds to design ligands that enhance selectivity and activity.

Predicting Material Properties: Modeling the electronic and structural properties of polymers derived from this compound to predict their potential as new materials with unique thermal, optical, or mechanical characteristics.

By providing a deeper understanding of the molecule's electronic structure and conformational dynamics, these computational approaches will accelerate the discovery of new reactions and applications.

Expanding the Scope of Applications in Chemical Biology and Materials Science

The structural features of this compound make it an attractive scaffold for applications in both chemical biology and materials science.

Chemical Biology: The cyclopropane ring is a valuable motif in medicinal chemistry, often used as a stable, non-classical bioisostere for phenyl rings or double bonds to improve metabolic stability and binding affinity. liverpool.ac.uk The vinyl and nitrile groups on this compound serve as versatile handles for bioconjugation or further derivatization. Future research could involve synthesizing libraries of compounds based on this scaffold for screening against various biological targets. These derivatives could serve as chemical probes to study biological processes or as lead compounds for the development of new therapeutic agents.

Materials Science: The presence of a polymerizable vinyl group and a high-energy strained ring suggests that this compound could be a valuable monomer for novel polymers. Research in this area would explore different polymerization pathways:

Vinyl Polymerization: Standard radical or transition-metal-catalyzed polymerization of the ethenyl group would yield polymers with pendant cyclopropylnitrile units, which could be used to tune the material's properties or for post-polymerization modification.

Ring-Opening Polymerization: Under specific catalytic conditions, the strained cyclopropane ring could undergo ring-opening polymerization, leading to a polymer with a unique backbone structure and potentially interesting physical properties.

The exploration of these polymerization strategies could lead to the development of new materials with applications in areas ranging from specialty plastics to advanced electronics.

Q & A

Q. Basic Research Focus

- Spectroscopy :

- Chromatography :

How does steric strain in the cyclopropane ring influence the reactivity of this compound?

Advanced Research Focus

The cyclopropane ring’s angle strain (60° vs. ideal 109.5°) increases electrophilicity at the nitrile group, facilitating nucleophilic additions. However, steric hindrance from substituents (e.g., ethenyl groups) can:

- Reduce reaction rates : Observed in SN reactions where bulky groups hinder backside attack.

- Direct regioselectivity : Ethenyl groups may stabilize transition states in Diels-Alder reactions, favoring endo products .

Experimental Strategy : Compare kinetic data (via stopped-flow spectroscopy) for substituted vs. unsubstituted analogs to quantify steric effects .

What strategies mitigate decomposition of this compound during storage?

Basic Research Focus

Decomposition pathways (e.g., hydrolysis or oxidation) depend on:

- Storage conditions : Keep under inert gas (N) at −20°C in amber glass vials to prevent photodegradation .

- Stabilizers : Add radical scavengers (e.g., BHT at 0.1% w/w) to inhibit autoxidation .

Validation : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can predict shelf life .

How can computational methods aid in predicting biological activity of this compound derivatives?

Q. Advanced Research Focus

- Docking studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., ACC synthase for ethylene biosynthesis) .

- QSAR modeling : Correlate substituent electronegativity with herbicidal activity using partial least squares regression .

Case Study : Derivatives with electron-withdrawing groups showed enhanced binding to cytochrome P450 enzymes in silico, validated by in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.